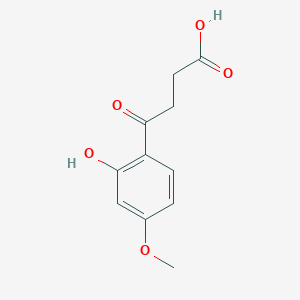

4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid

Descripción general

Descripción

4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid is an organic compound with a complex structure that includes both hydroxyl and methoxy functional groups attached to a phenyl ring, as well as a butanoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid typically involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with a suitable reagent to introduce the butanoic acid moiety. One common method involves the use of a Grignard reagent, such as ethyl magnesium bromide, followed by oxidation to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products Formed

Oxidation: Formation of 4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanal.

Reduction: Formation of 4-(2-Hydroxy-4-methoxyphenyl)-4-hydroxybutanoic acid.

Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Research indicates that derivatives of 4-(2-hydroxy-4-methoxyphenyl)-4-oxobutanoic acid may act as inhibitors of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme implicated in the metabolism of kynurenine, which is linked to several neurodegenerative diseases. These compounds have been studied for their potential in treating conditions such as:

- Alzheimer's Disease

- Parkinson's Disease

- Huntington's Chorea

- Amyotrophic Lateral Sclerosis

The inhibition of KYN-3-OHase can lead to increased levels of neuroprotective metabolites like kynurenic acid, which may mitigate excitotoxicity and neuroinflammation associated with these diseases .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated in various studies. It exhibits the ability to scavenge free radicals, thereby protecting neuronal cells from oxidative stress. This property is crucial in developing therapies for age-related cognitive decline and other oxidative stress-related disorders .

Plant Growth Regulation

Recent studies have indicated that this compound may function as a plant growth regulator. Its application has shown promise in enhancing crop yields by improving nutrient uptake and stress resistance. For instance, it has been tested in various crops to assess its effects on growth parameters such as:

- Height Increase

- Root Development

- Fruit Yield

These effects are attributed to the compound's ability to modulate hormonal pathways within plants, leading to improved growth responses under suboptimal environmental conditions .

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Neuroprotective Study | Alzheimer's Disease | Inhibition of KYN-3-OHase led to reduced neuronal cell death in vitro models. |

| Antioxidant Activity | Oxidative Stress | Demonstrated significant free radical scavenging activity compared to standard antioxidants. |

| Agricultural Trial | Crop Yield Improvement | Increased yield by 15% in treated crops compared to control groups under drought conditions. |

Mecanismo De Acción

The mechanism of action of 4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity and signaling pathways, contributing to its observed effects .

Comparación Con Compuestos Similares

Similar Compounds

4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

2-Hydroxy-4-methoxybenzaldehyde: A precursor in the synthesis of 4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and development .

Actividad Biológica

4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid, also known as a derivative of phenolic compounds, has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

- Chemical Formula : C₁₁H₁₂O₅

- Molecular Weight : 224.21 g/mol

- CAS Number : 254171

The biological activity of this compound is primarily attributed to its ability to interact with multiple biological targets:

- Inhibition of Enzymes : The compound acts as a competitive inhibitor of specific enzymes, which is crucial for its anticancer properties. For instance, it has been reported to inhibit kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme involved in the metabolic pathway associated with neurodegenerative diseases .

- Cell Signaling Modulation : It influences cell signaling pathways related to apoptosis and cell proliferation. Studies have shown that it can modulate the expression of genes involved in these processes, leading to altered cellular responses .

- Reactive Oxygen Species (ROS) Regulation : The compound has been found to affect ROS levels within cells, contributing to its antioxidant properties and potential protective effects against oxidative stress .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines.

Anti-inflammatory Effects

The compound demonstrates notable anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines:

Case Studies

- Neuroprotective Effects : A study investigated the effects of this compound on neuronal cells subjected to oxidative stress. Results indicated a reduction in cell death and improved cell viability through the modulation of antioxidant enzyme activities .

- In Vivo Studies : Animal models treated with varying doses of this compound exhibited significant reductions in tumor size compared to control groups, highlighting its potential as an effective therapeutic agent against cancer .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed in tissues; high affinity for lipid membranes.

- Metabolism : Primarily metabolized in the liver through phase I and phase II reactions.

- Excretion : Excreted mainly via urine as metabolites.

Propiedades

IUPAC Name |

4-(2-hydroxy-4-methoxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-16-7-2-3-8(10(13)6-7)9(12)4-5-11(14)15/h2-3,6,13H,4-5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMHZBODZRNHIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60932777 | |

| Record name | 4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14617-02-8 | |

| Record name | NSC78012 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What insights did the X-ray crystal structure provide about the binding mode of 4-(2-hydroxy-4-methoxyphenyl)-4-oxobutanoic acid to PfOMPDC and its implications for future drug design?

A2: The crystal structure of the PfOMPDC-inhibitor complex, resolved at 2.1 Å, provides valuable insights into the inhibitor's binding mode []. It reveals that while the inhibitor occupies the phosphate-binding region, it leaves space unoccupied that normally accommodates the pyrimidine and ribose rings of OMP/UMP []. This finding suggests a strategy for developing more potent inhibitors by designing molecules that occupy these unoccupied spaces, potentially leading to increased binding affinity and specificity []. Therefore, combining structural elements of this compound with moieties mimicking the pyrimidine and ribose rings of OMP/UMP might be a promising avenue for developing novel antimalarial drugs [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.